molecular formula C₁₉H₂₇N₃O₆S₂ B1144631 Dofetilide N-oxide CAS No. 144449-71-8

Dofetilide N-oxide

Katalognummer B1144631
CAS-Nummer: 144449-71-8
Molekulargewicht: 457.56
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dofetilide is recognized as a novel antiarrhythmic agent, and its synthesis involves multiple steps including chlorination, N-acidation, reduction, N-alkylation, catalytic hydrogenation, and methanesulfonylation (Zhao Hong-guang, Xu Chong-juan, Qi Yu-Hua, 2005). Though "Dofetilide N-oxide" is not explicitly mentioned, understanding the synthesis of Dofetilide could be a starting point for exploring the synthesis of its N-oxide derivative.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Medicine

Dofetilide N-oxide is a metabolite of the antiarrhythmic agent dofetilide . It has been used in the treatment of chronic atrial fibrillation or atrial flutter .

Application Summary

The Symptomatic Atrial Fibrillation Investigative Research on Dofetilide (SAFIRE-D) study measured the efficacy and safety of dofetilide in the conversion to and the maintenance of sinus rhythm (SR) .

Methods of Application

Patients with atrial fibrillation or atrial flutter were randomized to receive 125, 250, or 500 mg dofetilide or placebo twice daily. Dosages were adjusted for QTc response and, after 105 patients were enrolled, for calculated creatinine clearance .

Results

Pharmacological cardioversion rates for 125, 250, and 500 g dofetilide were 6.1%, 9.8%, and 29.9%, respectively, versus 1.2% for placebo. Seventy percent of pharmacological cardioversions with dofetilide were achieved in 24 hours and 91% in 36 hours. For the 250 patients who successfully cardioverted pharmacologically or electrically, the probability of remaining in SR at 1 year was 0.40, 0.37, 0.58 for 125, 250, and 500 g dofetilide, respectively, and 0.25 for placebo .

Drug Discovery Research

Dofetilide N-oxide has been used in drug discovery research, particularly in studies involving tritium labelling .

Application Summary

Compounds labelled with tritium have been extremely useful to facilitate drug discovery research at the receptor level .

Methods of Application

The paper describes the tritium labelling of dofetilide by several methods .

Results

The specific results of the tritium labelling of dofetilide are not provided in the available information .

Treatment of Atrial Fibrillation and Atrial Flutter

Dofetilide is used to correct irregular heartbeat in patients with atrial fibrillation or atrial flutter .

Application Summary

Dofetilide helps to restore normal heart rhythm and maintain a regular, steady heartbeat. It is classified as an antiarrhythmic drug .

Methods of Application

Dofetilide is administered orally. The dosage is adjusted according to the patient’s kidney function and response to the medication .

Results

Patients treated with Dofetilide have shown significant improvement in maintaining a steady and regular heartbeat .

Off-label Uses

Healthcare providers also prescribe dofetilide for “off-label” uses .

Application Summary

While the specific off-label uses are not mentioned, it is common for medications to be used in ways not specified in the FDA-approved label .

Methods of Application

The methods of application for off-label uses would depend on the specific use case .

Results

The results of off-label use would also depend on the specific use case .

Safety And Hazards

Dofetilide N-oxide may damage fertility or the unborn child. It is harmful if swallowed or in contact with skin and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Zukünftige Richtungen

Dofetilide has been used for the acute termination of atrial fibrillation or flutter, as well as prevention of atrial fibrillation or flutter recurrence . Some investigators have studied the efficacy of dofetilide in the treatment of life-threatening ventricular arrhythmias . There is a need for randomized controlled studies to confirm the effectiveness of dofetilide in reducing VA burden .

Eigenschaften

IUPAC Name

N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRPGSAYHYJPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dofetilide N-oxide

CAS RN

144449-71-8
Record name N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.